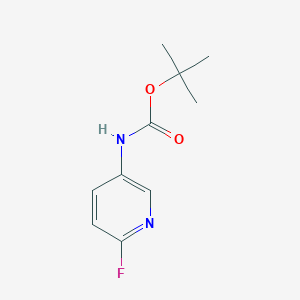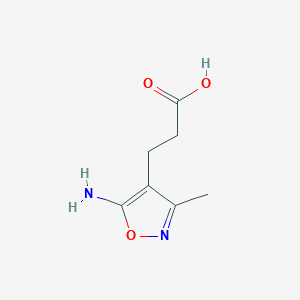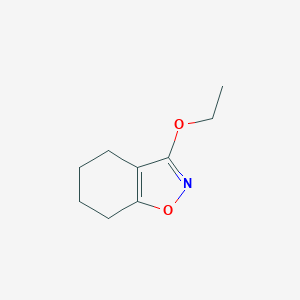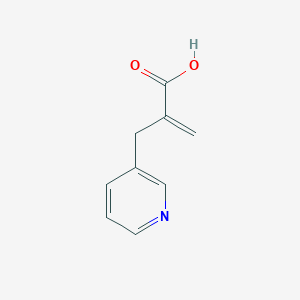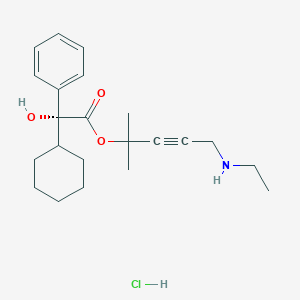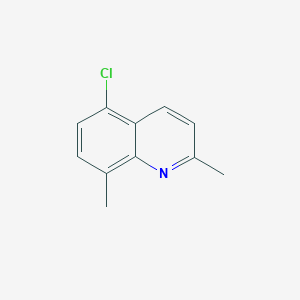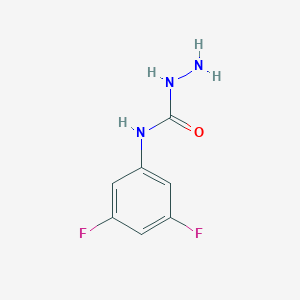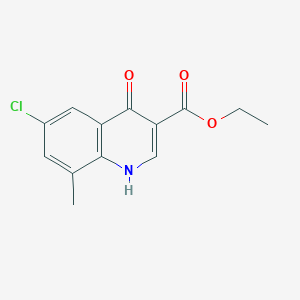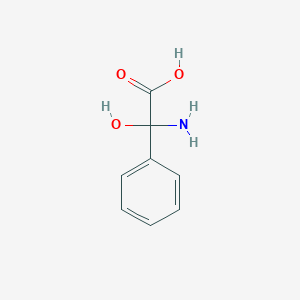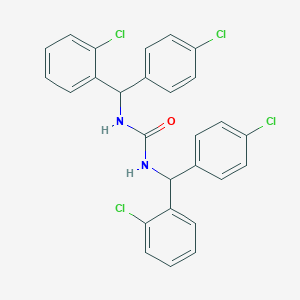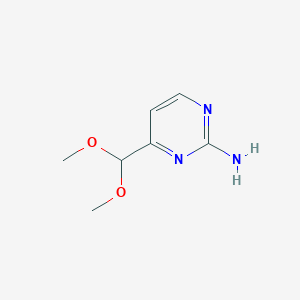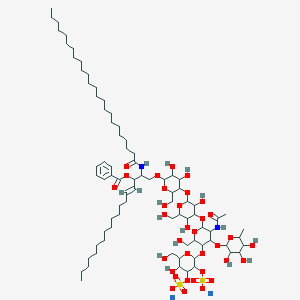
Disulfo-Le(x) pentaosyl ceramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulfo-Le(x) pentaosyl ceramide is a glycosphingolipid that is commonly found in the plasma membrane of mammalian cells. It is known to be involved in various cellular processes such as cell adhesion, migration, and signaling. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Mécanisme D'action
The mechanism of action of Disulfo-Le(x) pentaosyl ceramide involves its interaction with various cellular receptors and signaling pathways. It has been shown to interact with the integrin receptors on the cell surface, which are involved in cell adhesion and migration. Additionally, it has been shown to activate various signaling pathways such as the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells. It has been shown to induce apoptosis, inhibit angiogenesis, and enhance the efficacy of chemotherapy drugs. Additionally, it has been shown to modulate the expression of various genes involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Disulfo-Le(x) pentaosyl ceramide in lab experiments include its ability to inhibit the growth and proliferation of cancer cells, enhance the efficacy of chemotherapy drugs, and modulate the expression of various genes involved in cancer progression. However, the limitations of using this molecule in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the study of Disulfo-Le(x) pentaosyl ceramide. These include the development of novel synthesis methods, the optimization of its therapeutic potential, and the determination of its toxicity and safety profile. Additionally, further studies are needed to determine the optimal dosage and administration route for this molecule.
Méthodes De Synthèse
The synthesis of Disulfo-Le(x) pentaosyl ceramide involves several steps. The first step involves the synthesis of the ceramide backbone, which is then followed by the attachment of the sugar moieties. The final step involves the sulfation of the sugar moieties to form the disulfated form of the molecule.
Applications De Recherche Scientifique
Disulfo-Le(x) pentaosyl ceramide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
| 162635-34-9 | |
Formule moléculaire |
C81H138N2Na2O34S2 |
Poids moléculaire |
1794.1 g/mol |
Nom IUPAC |
disodium;[2-[5-acetamido-6-[2-[6-[(E)-3-benzoyloxy-2-(tetracosanoylamino)octadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |
InChI |
InChI=1S/C81H140N2O34S2.2Na/c1-5-7-9-11-13-15-17-19-20-21-22-23-24-25-26-28-30-32-34-36-41-45-60(89)83-54(55(107-76(98)53-42-38-37-39-43-53)44-40-35-33-31-29-27-18-16-14-12-10-8-6-2)50-105-78-68(96)66(94)70(58(48-86)111-78)112-80-69(97)73(63(91)56(46-84)108-80)115-77-61(82-52(4)88)72(114-79-67(95)65(93)62(90)51(3)106-79)71(59(49-87)110-77)113-81-75(117-119(102,103)104)74(116-118(99,100)101)64(92)57(47-85)109-81;;/h37-40,42-44,51,54-59,61-75,77-81,84-87,90-97H,5-36,41,45-50H2,1-4H3,(H,82,88)(H,83,89)(H,99,100,101)(H,102,103,104);;/q;2*+1/p-2/b44-40+;; |
Clé InChI |
NBSKLSZOBDZYMT-DPKQYIRLSA-L |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(/C=C/CCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OC5C(C(C(C(O5)C)O)O)O)NC(=O)C)O)O)O)C(C=CCCCCCCCCCCCCC)OC(=O)C6=CC=CC=C6.[Na+].[Na+] |
Synonymes |
2,3-disulfo-Le(x) pentaosylceramide 2,3-disulfo-Le(x) pentaosylceramide, disodium salt disulfo-Le(x) pentaosyl ceramide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxatricyclo[4.1.0.02,4]heptane,2-methyl-6-(1-methylethyl)-,[1S-(1alpha,2bta,4bta,6alpha)]-(9CI)](/img/structure/B70828.png)
